molecular formula C13H16N4O2S B445620 N'~1~-[(Z)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-4-METHYL-1-BENZENESULFONOHYDRAZIDE

N'~1~-[(Z)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-4-METHYL-1-BENZENESULFONOHYDRAZIDE

Cat. No.: B445620
M. Wt: 292.36g/mol
InChI Key: HIFDDJXOVCOOGL-ZSOIEALJSA-N
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Description

N’-[(Z)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-4-methylbenzenesulfonohydrazide is a chemical compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazole ring and a sulfonohydrazide group, making it a valuable subject of study in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-4-methylbenzenesulfonohydrazide typically involves the condensation of 4-methylbenzenesulfonohydrazide with 1,3-dimethyl-1H-pyrazole-4-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs while maintaining high purity levels.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-4-methylbenzenesulfonohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfonic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonohydrazide group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.

    Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Sulfonic acids

    Reduction: Hydrazine derivatives

    Substitution: Various substituted sulfonohydrazides

Scientific Research Applications

N’-[(Z)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-4-methylbenzenesulfonohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N’-[(Z)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(Z)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-4-chlorobenzenesulfonohydrazide
  • N’-[(Z)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-4-nitrobenzenesulfonohydrazide

Uniqueness

N’-[(Z)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-4-methylbenzenesulfonohydrazide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C13H16N4O2S

Molecular Weight

292.36g/mol

IUPAC Name

N-[(Z)-(1,3-dimethylpyrazol-4-yl)methylideneamino]-4-methylbenzenesulfonamide

InChI

InChI=1S/C13H16N4O2S/c1-10-4-6-13(7-5-10)20(18,19)16-14-8-12-9-17(3)15-11(12)2/h4-9,16H,1-3H3/b14-8-

InChI Key

HIFDDJXOVCOOGL-ZSOIEALJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=CN(N=C2C)C

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CN(N=C2C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CN(N=C2C)C

Origin of Product

United States

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